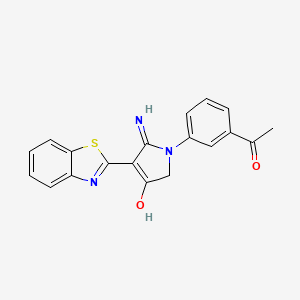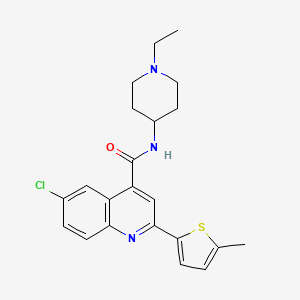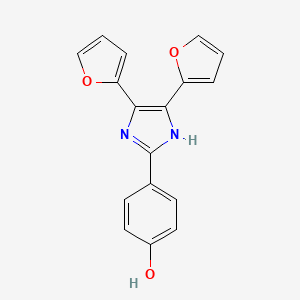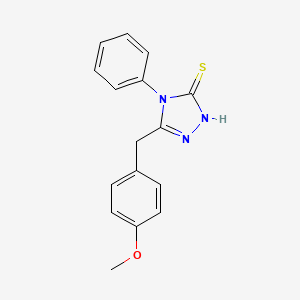
1-(3-acetylphenyl)-5-amino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-acetylphenyl)-5-amino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one, also known as ABT-239, is a novel and potent inhibitor of histone deacetylase (HDAC) enzymes. It is a small molecule compound that has shown promising results in scientific research applications, especially in the field of cancer research.
作用機序
The mechanism of action of 1-(3-acetylphenyl)-5-amino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves the inhibition of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC enzymes, 1-(3-acetylphenyl)-5-amino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one can alter the acetylation status of histone proteins, leading to changes in gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, which can ultimately lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(3-acetylphenyl)-5-amino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis. 1-(3-acetylphenyl)-5-amino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One of the main advantages of 1-(3-acetylphenyl)-5-amino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one in lab experiments is its potency and specificity as an HDAC inhibitor. It has been shown to be more potent than other HDAC inhibitors, such as SAHA and TSA. However, one limitation of 1-(3-acetylphenyl)-5-amino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is its poor solubility in water, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for research on 1-(3-acetylphenyl)-5-amino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Another direction is to explore the potential of 1-(3-acetylphenyl)-5-amino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to optimize the synthesis and formulation of 1-(3-acetylphenyl)-5-amino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one for improved solubility and bioavailability.
合成法
The synthesis of 1-(3-acetylphenyl)-5-amino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves a multi-step process that includes the reaction of 2-aminobenzothiazole with ethyl acetoacetate, followed by the reaction with 3-acetylphenyl isocyanate and subsequent reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
1-(3-acetylphenyl)-5-amino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(3-acetylphenyl)-5-amino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
特性
IUPAC Name |
1-[3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-11(23)12-5-4-6-13(9-12)22-10-15(24)17(18(22)20)19-21-14-7-2-3-8-16(14)25-19/h2-9,20,24H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGULSCAHAOSMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-acetylphenyl)-5-amino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenoxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6057900.png)
![3-(3-methoxyphenyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B6057907.png)
![N-cyclopropyl-3-[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]propanamide](/img/structure/B6057920.png)


![8-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6057943.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6057948.png)
![N-(3-chloro-4-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6057970.png)
![2-cyclohexyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6057975.png)


![2,6-dihydroxy-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]benzamide](/img/structure/B6058005.png)
![2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide](/img/structure/B6058017.png)
